8-chloro-4-(4-nitrophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline -

8-chloro-4-(4-nitrophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Catalog Number: EVT-4110442
CAS Number:
Molecular Formula: C19H14ClF3N2O2
Molecular Weight: 394.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-Chloro-4-(1-(phenylsulfonyl)indol-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinoline

  • Compound Description: This compound is a derivative of cyclopentaquinoline. The crystal structure of this compound was studied and reported to form centrosymmetrically related molecules existing as N—H⋯O and C—H⋯O hydrogen-bonded dimers. The molecular packing is stabilized by C—H⋯π and van der Waals interactions. []

4-(5-(4-Chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

  • Compound Description: A-867744 is a novel allosteric modulator of α7 neuronal acetylcholine receptors (nAChRs). This compound exhibits a unique pharmacological profile, including potentiating acetylcholine (ACh)-evoked currents and increasing choline-evoked α7 currents. It shows selectivity for α7 nAChRs over other subtypes. []

4-(2-Phenyl-5,7-bis[trifluoromethyl]pyrazolo[1,5-a]pyrimidin-3-yl)phenol (PHTPP)

  • Compound Description: PHTPP acts as an antagonist for the estrogen receptor-β (ERβ). Research shows that administering PHTPP into the rostral anterior cingulate cortex can block pain-related aversion in rats. []
  • Compound Description: G15 is an antagonist of the G protein-coupled estrogen receptor-1 (GPER-1). Studies have shown that administering G15 into the rostral anterior cingulate cortex blocks pain-related aversion in rats. []

2,3-Bis(4-hydroxyphenyl)-propionitrile (DPN)

  • Compound Description: DPN functions as an agonist for the estrogen receptor-β (ERβ). When administered directly into the rostral anterior cingulate cortex, DPN has been observed to induce conditioned place avoidance in animal models. []
  • Compound Description: G1 is an agonist of G protein-coupled estrogen receptor-1 (GPER-1) and has demonstrated the ability to directly cause conditioned place avoidance when administered into the rostral anterior cingulate cortex. []
  • Compound Description: This compound is an agonist of G protein-coupled estrogen receptor-1 (GPER) and was found to decrease the mRNA levels of arginine vasopressin (AVP) in human female SH-SY5Y neuroblastoma cells. []

1-[4-(6-bromo-benzo (1, 3)dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c] quinolin-8-yl]-ethanone (G-1)

  • Compound Description: G-1 acts as an agonist for the GPER-1 receptor. Research has shown that G-1 can significantly increase both the expression of aldosterone synthase and the production of aldosterone. []
  • Compound Description: G-15 is an antagonist of the GPER-1 receptor. Studies have demonstrated that G-15 can abrogate the increased expression of aldosterone synthase and production of aldosterone induced by G-1. []

(3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (GAT107)

  • Compound Description: GAT107 is an allosteric agonist-positive allosteric modulator (ago-PAM) that targets α7 nicotinic acetylcholine receptors (nAChRs). This compound displays reduced inward rectification and significantly decreases calcium-dependent reversal potential shifts compared to currents activated by acetylcholine alone, indicating reduced calcium permeability. []

3-(3,4-Difluorophenyl)-N-(1-(6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazin-2-yl)ethyl)propenamide (B-973B)

  • Compound Description: B-973B, similar to GAT107, is classified as an allosteric agonist-positive allosteric modulator (ago-PAM) targeting α7 nicotinic acetylcholine receptors. Like GAT107, it exhibits reduced inward rectification and diminishes calcium-dependent reversal potential shifts, indicating reduced calcium permeability. []

3a,4,5,9b-Tetrahydro-4-(1-naphthalenyl)-3H-cyclopentan[c]quinoline-8-sulfonamide (TQS)

  • Compound Description: TQS is a type II positive allosteric modulator (PAM) of α7 nicotinic acetylcholine receptors. It effectively potentiates α7 currents but, unlike ago-PAMs like GAT107 and B-973B, requires the presence of an orthosteric agonist to produce significant channel activation. []

1-(5-Chloro-2,4-dimethoxy-phenyl)-3-(5-methyl-isoxazol-3-yl)-urea (PNU-120596)

  • Compound Description: PNU-120596 is a well-studied type II positive allosteric modulator (PAM) that acts on α7 nicotinic acetylcholine receptors. [, ]

cis-trans-4-(2,3,5,6-Tetramethylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide (2,3,5,6-MP-TQS)

  • Compound Description: 2,3,5,6-MP-TQS is an antagonist that specifically targets the allosteric activation (AA) site in the extracellular domain of α7 nAChRs. []

1,1-Diethyl-4-(naphthalene-2-yl)piperazin-1-ium (2NDEP)

  • Compound Description: 2NDEP acts as a weak partial agonist of α7 nAChRs. It demonstrates a unique mode of action by binding to the allosteric activation (AA) site in the extracellular domain of the receptor. []

Properties

Product Name

8-chloro-4-(4-nitrophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

IUPAC Name

8-chloro-4-(4-nitrophenyl)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Molecular Formula

C19H14ClF3N2O2

Molecular Weight

394.8 g/mol

InChI

InChI=1S/C19H14ClF3N2O2/c20-11-8-15-13-2-1-3-14(13)17(10-4-6-12(7-5-10)25(26)27)24-18(15)16(9-11)19(21,22)23/h1-2,4-9,13-14,17,24H,3H2

InChI Key

ZHIACMRMDZGQIZ-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2C1C(NC3=C2C=C(C=C3C(F)(F)F)Cl)C4=CC=C(C=C4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.